molecular formula CH4N2O B046547 Formylhydrazine CAS No. 624-84-0

Formylhydrazine

Cat. No.: B046547
CAS No.: 624-84-0
M. Wt: 60.056 g/mol
InChI Key: XZBIXDPGRMLSTC-UHFFFAOYSA-N
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Mechanism of Action

Formylhydrazine, also known as Formohydrazide, is a chemical compound with the molecular formula CH4N2O . It is one of the simplest compounds in the hydrazide class .

Target of Action

This compound can act as a bidentate ligand with cobalt, zinc, or cadmium . These metals are the primary targets of this compound. The role of these targets is to form complex compounds that have various applications in different fields.

Mode of Action

This compound interacts with its targets (cobalt, zinc, or cadmium) by acting as a bidentate ligand . This means it can form two bonds with its target, resulting in a stable complex. The formation of these complexes can lead to changes in the properties of the target metals, potentially influencing their reactivity or other chemical behaviors.

Biochemical Pathways

It is known that this compound can be produced by the acid hydrolysis of diazomethane . This suggests that it may play a role in reactions involving diazomethane or its derivatives.

Pharmacokinetics

It is known that this compound is soluble in water , which could influence its bioavailability and distribution in aqueous environments.

Result of Action

This compound has been found to cause lung cancer in mice

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active or stable in aqueous environments.

Biochemical Analysis

Biochemical Properties

Formylhydrazine can interact with various enzymes, proteins, and other biomolecules. It can act as a bidentate ligand with transition metals such as cobalt, zinc, or cadmium . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It has been reported that this compound causes lung cancer in mice , indicating that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been reported that this compound causes lung cancer in mice , suggesting that it may have toxic or adverse effects at high doses.

Preparation Methods

Formylhydrazine can be synthesized through the acid hydrolysis of diazomethane. The reaction involves the following steps :

H2CN2+H2OHC(O)NHNH2H_2CN_2 + H_2O \rightarrow HC(O)NHNH_2 H2​CN2​+H2​O→HC(O)NHNH2​

In industrial settings, formohydrazide is produced by reacting hydrazine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Formylhydrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate yields formic acid, while reduction with lithium aluminum hydride produces hydrazine .

Comparison with Similar Compounds

Formylhydrazine is unique among hydrazides due to its simple structure and versatile reactivity. Similar compounds include:

Compared to these compounds, formohydrazide is more reactive and can form a wider range of derivatives, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

formohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIXDPGRMLSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020642
Record name Formylhydrazine
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Molecular Weight

60.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-84-0
Record name Hydrazinecarboxaldehyde
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Record name Formylhydrazine
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Record name Formylhydrazine
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Record name Formylhydrazine
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Record name FORMYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of formohydrazide?

A1: Formohydrazide has the molecular formula CH4N2O and a molecular weight of 60.06 g/mol. []

Q2: What spectroscopic data is available for formohydrazide and its derivatives?

A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize formohydrazide derivatives. For instance, a study characterizing formohydrazide derivatives as potential antimicrobial agents employed FT-IR, 1H NMR, and 13C NMR spectral techniques. [] Studies on organotin(IV) complexes with formohydrazide-derived ligands used FT-IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry. []

Q3: Has formohydrazide been investigated for enhancing the performance of perovskite solar cells?

A3: Yes, formohydrazide has demonstrated potential as a beneficial additive in perovskite solar cells. Research indicates that incorporating formohydrazide into FASnI3 perovskite films enhances device efficiency and stability. [] Another study employed benzoyl hydrazine in CsPbI3 perovskite solar cells, achieving remarkable efficiency and stability due to the strong interaction between the hydrazide derivative and the perovskite material. []

Q4: Are there formohydrazide derivatives with catalytic applications?

A4: Yes, a study explored the reactivity and catalytic properties of 2-ethylpyrido[1,2-c][1,2,4]-triazol-3-ylidene, a formohydrazide derivative. This compound exhibits unique reactivity due to pyrido-annulation and acts as an effective catalyst in various organocatalyzed and palladium-catalyzed reactions. []

Q5: Have computational methods been used to study formohydrazide and its derivatives?

A5: Yes, computational chemistry plays a crucial role in understanding formohydrazide and its analogs. Density Functional Theory (DFT) calculations were employed to determine geometrical parameters, dipole moment, polarizability, and hyperpolarizability of a formohydrazide derivative. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis helped identify reactive sites within the molecule. []

Q6: How do structural modifications of formohydrazide derivatives impact their antimicrobial activity?

A6: Research suggests that modifications to the formohydrazide scaffold influence antimicrobial activity. A study evaluating a series of formohydrazide derivatives against various bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) revealed that specific substitutions on the aromatic ring significantly affected potency. []

Q7: Are there formulation strategies to enhance the stability or bioavailability of formohydrazide derivatives?

A7: While specific formulation strategies for formohydrazide require further research, the selection of appropriate drug delivery systems, such as nanoparticles or liposomes, could potentially improve stability and bioavailability. []

Q8: What in vitro and in vivo studies have been conducted on formohydrazide derivatives?

A8: Formohydrazide derivatives have undergone in vitro assessments for antimicrobial activity against a range of bacterial and fungal strains. [] Additionally, researchers have explored the in vitro anticancer activity of a formohydrazide derivative against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. [] In vivo studies using animal models would be necessary to further evaluate efficacy and safety. []

Q9: What analytical techniques are commonly used to characterize and quantify formohydrazide and its derivatives?

A9: Common analytical methods for formohydrazide derivatives include spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry. These techniques provide structural information and help determine purity. Chromatographic methods like HPLC, coupled with suitable detectors, enable quantification in various matrices. []

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